molecular formula C12H19F3N2O B6644611 N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide

Cat. No.: B6644611
M. Wt: 264.29 g/mol
InChI Key: LRDMSOVYVMCWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic effects. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and body.

Mechanism of Action

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide works by inhibiting the enzyme GABA aminotransferase, which is involved in the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. Increased GABA levels can lead to a reduction in neuronal activity, which can have a range of therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can increase GABA levels in the brain, leading to a reduction in neuronal activity. This can have a range of therapeutic effects, including anti-epileptic, anti-anxiety, and anti-addictive effects. This compound has also been studied for its potential use in the treatment of certain metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide is its potent inhibitory effect on GABA aminotransferase. This makes the compound a useful tool for studying the role of GABA in the brain and body. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study the compound over longer periods of time.

Future Directions

There are several future directions for research on N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide. One area of interest is the potential use of the compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether the compound could be effective in humans. Another area of interest is the potential use of this compound in the treatment of metabolic disorders, such as type 2 diabetes. Studies have shown that the compound can improve glucose tolerance and insulin sensitivity in animal models, and further research is needed to determine whether the compound could be effective in humans.

Synthesis Methods

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several solvents, including acetonitrile, dichloromethane, and ethanol. The final product is obtained through a process of recrystallization and purification.

Scientific Research Applications

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide has been the subject of extensive scientific research due to its potential therapeutic effects. The compound has been shown to have anti-epileptic, anti-anxiety, and anti-addictive properties. It has also been studied for its potential use in the treatment of certain metabolic disorders.

Properties

IUPAC Name

N-cyclopropyl-4,4,4-trifluoro-N-(pyrrolidin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)6-5-11(18)17(10-3-4-10)8-9-2-1-7-16-9/h9-10,16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDMSOVYVMCWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN(C2CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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